1-(7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have focused on synthesizing novel compounds with potential biomedical applications. For instance, the synthesis of new heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone, has been explored for their analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase inhibitors, showing significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polyamides and Their Applications
The synthesis of polyamides containing bases like uracil and adenine through reactions with dimethyl methylenesuccinate has been reported, leading to compounds with potential applications in biomaterials and drug delivery systems (Hattori & Kinoshita, 1979). These polyamides exhibit water solubility, which could be advantageous in developing novel biocompatible materials.
Heterocyclic Derivative Syntheses
Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes has led to the creation of various heterocyclic derivatives, such as tetrahydrofuran and dihydropyridinone compounds. These syntheses open pathways for developing new chemical entities with potential pharmacological properties (Bacchi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-11(14(24)20(2)16(19)25)22(8-9-26-3)15(18-13)21-6-4-10(5-7-21)12(17)23/h10H,4-9H2,1-3H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGNMVGRUVKXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide |
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